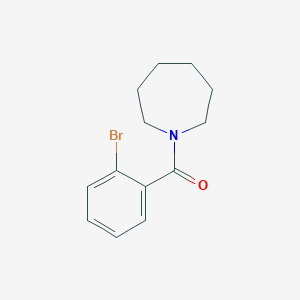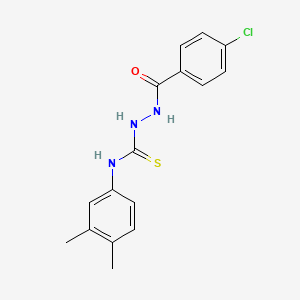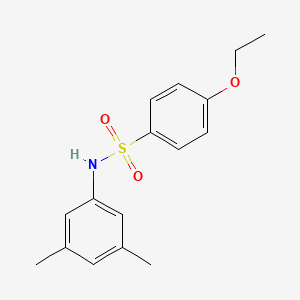![molecular formula C17H16N4O2S B5824415 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B5824415.png)
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzamide core linked to a pyridine derivative through a sulfanylacetyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Sulfanylacetylation: The pyridine derivative is then reacted with a sulfanylacetylating agent under controlled conditions to introduce the sulfanylacetyl group.
Amidation: The final step involves the reaction of the sulfanylacetylated pyridine derivative with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylacetyl group plays a crucial role in binding to the active site of the target, while the benzamide and pyridine moieties contribute to the overall binding affinity and specificity. The compound may modulate the activity of the target protein, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzoic acid
- 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]phenol
Uniqueness
Compared to similar compounds, 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide exhibits unique properties due to the presence of the benzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the specific arrangement of functional groups in this compound may confer distinct electronic and steric properties, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
4-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-7-11(2)20-17(14(10)8-18)24-9-15(22)21-13-5-3-12(4-6-13)16(19)23/h3-7H,9H2,1-2H3,(H2,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNOOLRQZTJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![ethyl 4-[(4-acetamidophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5824357.png)

![(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5824365.png)

![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)

![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)


![2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5824397.png)



